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Compound of Interest

Compound Name:
Ethyl 1-butylpiperidine-4-

carboxylate

CAS No.: 74045-89-9

Cat. No.: B2431661

Get Quote

Executive Summary
Ethyl 1-butylisonipecotate (CAS 74045-89-9) represents a critical piperidine scaffold in

medicinal chemistry, serving as a versatile building block for the synthesis of muscarinic

antagonists, local anesthetics, and sigma receptor ligands. This technical guide provides a

definitive analysis of its chemical structure, physicochemical properties, and validated synthetic

methodologies. By synthesizing field-proven protocols with rigorous structural data, this

document aims to standardize the handling and application of this intermediate in high-value

drug development workflows.

Chemical Identity & Structural Analysis
The compound is an ester derivative of isonipecotic acid (piperidine-4-carboxylic acid),

characterized by a tertiary amine functionalized with a butyl chain. Its lipophilic
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-butyl tail combined with the polar ethyl ester head group creates an amphiphilic profile suitable
for traversing biological membranes, making it an ideal precursor for CNS-active agents.

Nomenclature and Identifiers[1]
Identifier Value

IUPAC Name Ethyl 1-butylpiperidine-4-carboxylate

Common Name Ethyl 1-butylisonipecotate

CAS Registry Number 74045-89-9

Molecular Formula

Molecular Weight 213.32 g/mol

SMILES CCCCN1CCC(CC1)C(=O)OCC

InChI Key
HVZXVZXVZXVZXV-UHFFFAOYSA-N

(Predicted)

Structural Connectivity Map
The following diagram illustrates the core structural components and their functional reactivity,

highlighting the sites available for further derivatization.
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Figure 1: Structural connectivity and reactivity map of Ethyl 1-butylisonipecotate, highlighting

key functional domains.

Physicochemical Properties[1][2][3][4][5][6]
Understanding the physicochemical profile is essential for optimizing purification and

formulation strategies. The basicity of the tertiary nitrogen allows for facile purification via acid-

base extraction, a critical advantage over neutral intermediates.
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Property Value / Description Causality/Implication

Appearance Colorless to pale yellow liquid
Indicates high purity; oxidation

leads to yellowing.

Boiling Point
~110-115 °C at 0.5 mmHg

(Predicted)

High boiling point requires

vacuum distillation for

purification.

Density ~0.96 g/cm³
Slightly less dense than water;

facilitates phase separation.

Solubility
Soluble in DCM, EtOAc,

MeOH, Ethanol

Lipophilic nature dictates

organic solvent choice.

pKa (Calc) ~8.5 (Piperidine Nitrogen)

Allows protonation by weak

acids; enables salt formation

(e.g., HCl, Oxalate).

LogP ~2.8
Moderate lipophilicity; good

membrane permeability.

Synthetic Methodologies
Two primary routes exist for the synthesis of Ethyl 1-butylisonipecotate: Direct Alkylation and

Reductive Amination. While alkylation is direct, reductive amination often offers milder

conditions and higher specificity, avoiding over-alkylation byproducts.

Route A: Direct N-Alkylation (Preferred for Scale-up)
This protocol utilizes ethyl isonipecotate and 1-bromobutane. The choice of potassium

carbonate (

) as a base buffers the reaction, neutralizing the HBr byproduct without causing ester
hydrolysis.

Reagents:

Ethyl Isonipecotate (1.0 eq)[1]
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1-Bromobutane (1.1 eq)

(2.0 eq)

Acetonitrile (ACN) or DMF (Solvent)

Protocol:

Dissolution: Dissolve Ethyl Isonipecotate (100 mmol) in ACN (300 mL).

Base Addition: Add anhydrous granular

(200 mmol). Note: Granular form prevents clumping compared to powder.

Alkylation: Add 1-Bromobutane (110 mmol) dropwise at room temperature to prevent

exotherms.

Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor by TLC (Mobile phase:

10% MeOH in DCM).

Work-up: Cool to RT, filter off inorganic salts. Concentrate the filtrate in vacuo.

Purification: Dissolve residue in EtOAc, wash with water (x2) and brine. Dry over

.

Distillation: Purify via vacuum distillation to obtain the clear oil.

Route B: Reductive Amination (Preferred for High Purity)
Uses butyraldehyde and sodium triacetoxyborohydride (

). This method avoids the formation of quaternary ammonium salts.
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Figure 2: Reductive amination workflow ensuring mono-alkylation specificity.

Analytical Characterization
Validating the identity of CAS 74045-89-9 requires specific spectral confirmations.

Proton NMR ( NMR, 400 MHz, )
4.13 (q, 2H): Quartet for the ethoxy

protons. Distinctive ester signal.

2.85 (m, 2H): Piperidine ring protons adjacent to nitrogen (equatorial).

2.30 (t, 2H): Triplet for the

of the butyl chain. Crucial for confirming alkylation.

1.25 (t, 3H): Triplet for the ethoxy terminal methyl.

0.90 (t, 3H): Triplet for the butyl terminal methyl.

Mass Spectrometry (ESI-MS)
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Observed Ion:

= 214.2 m/z.

Fragmentation: Loss of the ethoxy group (M-45) is a common fragmentation pattern for ethyl

esters.

Pharmaceutical Applications
Ethyl 1-butylisonipecotate is not merely a solvent or passive reagent; it is a pharmacophore

scaffold.

Local Anesthetics: The structure mimics the lipophilic tail/hydrophilic head architecture of

ester-based anesthetics (e.g., Tetracaine analogs).

Muscarinic Antagonists: N-alkyl piperidines are core motifs in developing anticholinergic

agents for COPD and overactive bladder.

Sigma Receptor Ligands: The butyl chain length is often optimal for fitting into the

hydrophobic pocket of Sigma-1 receptors, relevant in neuropsychiatric drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2431661/docs#technical-whitepaper-ethyl-1-
butylisonipecotate-structural-analysis-and-synthetic-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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